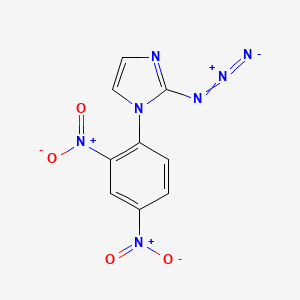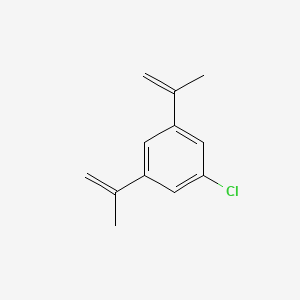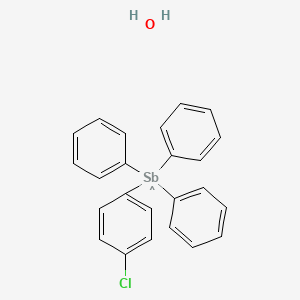
Potassium;lead(2+);trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;lead(2+);trifluoride is an inorganic compound composed of potassium (K), lead (Pb) in its +2 oxidation state, and fluoride (F)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium;lead(2+);trifluoride typically involves the reaction of lead(II) nitrate with potassium fluoride under controlled conditions. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 3\text{KF} \rightarrow \text{K}_2\text{PbF}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium;lead(2+);trifluoride can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Lead(II) can be oxidized to lead(IV) or reduced to lead(0) under appropriate conditions.
Substitution Reactions: Fluoride ions can be substituted by other halides or nucleophiles.
Precipitation Reactions: The compound can form precipitates with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products Formed
Oxidation: Lead(IV) fluoride.
Reduction: Metallic lead.
Substitution: Potassium;lead(2+);chloride, potassium;lead(2+);bromide.
Scientific Research Applications
Potassium;lead(2+);trifluoride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly in the synthesis of other lead-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Studied for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which potassium;lead(2+);trifluoride exerts its effects involves the interaction of lead(II) ions with various molecular targets. Lead(II) can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. The fluoride ions can also interact with biological molecules, potentially leading to toxic effects.
Comparison with Similar Compounds
Similar Compounds
- Potassium;lead(2+);chloride
- Potassium;lead(2+);bromide
- Potassium;lead(2+);iodide
Uniqueness
Potassium;lead(2+);trifluoride is unique due to the presence of fluoride ions, which impart distinct chemical properties compared to other halides. Fluoride ions are highly electronegative and can form strong bonds with lead(II), resulting in different reactivity and stability profiles.
Properties
CAS No. |
61027-45-0 |
|---|---|
Molecular Formula |
F3KPb |
Molecular Weight |
303 g/mol |
IUPAC Name |
potassium;lead(2+);trifluoride |
InChI |
InChI=1S/3FH.K.Pb/h3*1H;;/q;;;+1;+2/p-3 |
InChI Key |
TWSKJECWLOPLSP-UHFFFAOYSA-K |
Canonical SMILES |
[F-].[F-].[F-].[K+].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


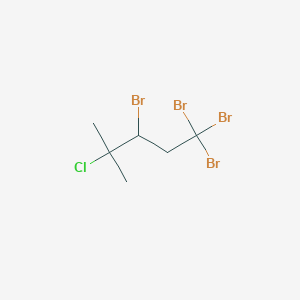
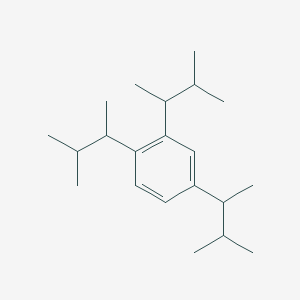
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
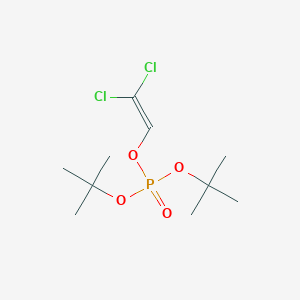
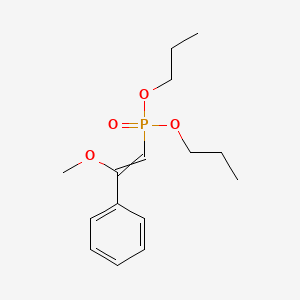
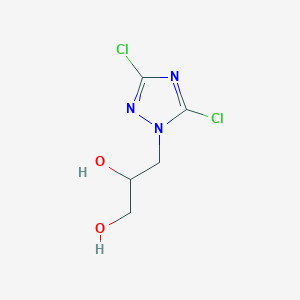
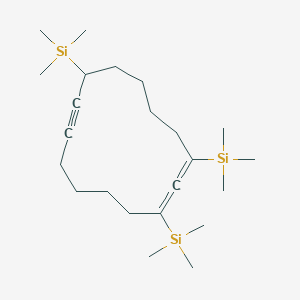

![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
